

# Application Notes and Protocols for MitoTracker™ Green FM in Flow Cytometry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *mitoTracker Green FM*

Cat. No.: *B609064*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

MitoTracker™ Green FM is a fluorescent dye used to label mitochondria in live cells. This carbocyanine-based probe contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for the stable staining of mitochondria.[1][2] A key feature of MitoTracker™ Green FM is its ability to accumulate in mitochondria largely independent of the mitochondrial membrane potential in many cell types, making it a valuable tool for assessing mitochondrial mass.[3][4][5] The dye exhibits minimal fluorescence in aqueous solutions and becomes brightly fluorescent upon partitioning into the lipid environment of the mitochondria, resulting in a low background signal.[2] With an excitation maximum at approximately 490 nm and an emission maximum at 516 nm, it is well-suited for detection by flow cytometers equipped with a blue laser.[1][2]

## Mechanism of Action

MitoTracker™ Green FM passively diffuses across the plasma membrane of live cells.[3] Its accumulation within the mitochondria is followed by the covalent attachment of the dye to mitochondrial proteins via its thiol-reactive chloromethyl moiety.[1] This covalent binding ensures that the dye is retained within the mitochondria even after cell fixation with aldehydes, although some protocols recommend its use primarily in live cells as the signal may not be stable after fixation with certain reagents.[2][3] While its accumulation is largely independent of

the mitochondrial membrane potential, some studies suggest that a complete loss of membrane potential might affect the signal to some extent.[\[4\]](#)[\[6\]](#)

## Data Presentation

### Recommended Staining Parameters

The optimal staining concentration and incubation time for MitoTracker™ Green FM can vary depending on the cell type and experimental conditions. It is crucial to perform initial optimization experiments.

Parameter	Recommended Range	Key Considerations
Working Concentration	20 - 200 nM <a href="#">[7]</a>	Start with a concentration around 100 nM and titrate down to minimize any potential artifacts. Higher concentrations may be required for some cell types.
Incubation Time	15 - 45 minutes <a href="#">[7]</a> <a href="#">[8]</a>	A 15-30 minute incubation at 37°C is typically sufficient. Longer incubation times do not necessarily improve staining and may increase background.
Incubation Temperature	37°C <a href="#">[9]</a> <a href="#">[10]</a>	Incubation at 37°C is recommended for optimal dye uptake and labeling.
Cell Density	1 x 10 <sup>6</sup> cells/mL <a href="#">[7]</a>	Ensure cells are in a single-cell suspension for uniform staining and accurate flow cytometric analysis.

### Instrument Settings for Flow Cytometry

Parameter	Typical Setting	Notes
Excitation Laser	488 nm (Blue Laser)	Standard on most flow cytometers.
Emission Filter	530/30 nm (e.g., FITC or GFP channel)[9]	This bandpass filter effectively captures the peak emission of MitoTracker™ Green FM.
Signal Acquisition	Linear Scale[9]	Setting the channel to a linear scale is often recommended for mitochondrial mass measurements.
Data Analysis	Mean or Median Fluorescence Intensity (MFI)[10]	The MFI of the stained population is used to quantify the relative mitochondrial mass.

## Experimental Protocols

### Reagent Preparation

#### 1. MitoTracker™ Green FM Stock Solution (1 mM):

- To prepare a 1 mM stock solution, dissolve 50 µg of MitoTracker™ Green FM powder in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][7]
- Vortex briefly to ensure the dye is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light and moisture.[7]

#### 2. MitoTracker™ Green FM Working Solution (20 - 200 nM):

- On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
- Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration.[7] For example, to make a 100 nM working

solution, you can perform a serial dilution.

## Staining Protocol for Suspension Cells

- Harvest cells and wash them once with pre-warmed PBS.
- Resuspend the cell pellet in a pre-warmed, serum-free medium or PBS at a concentration of  $1 \times 10^6$  cells/mL.[\[7\]](#)
- Add the MitoTracker™ Green FM working solution to the cell suspension to achieve the desired final concentration.
- Incubate the cells for 15-30 minutes at 37°C, protected from light.[\[9\]](#)
- After incubation, wash the cells twice with PBS to remove any unbound dye.[\[7\]](#)
- Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
- Proceed with flow cytometry analysis. It is recommended to analyze the cells promptly after staining.

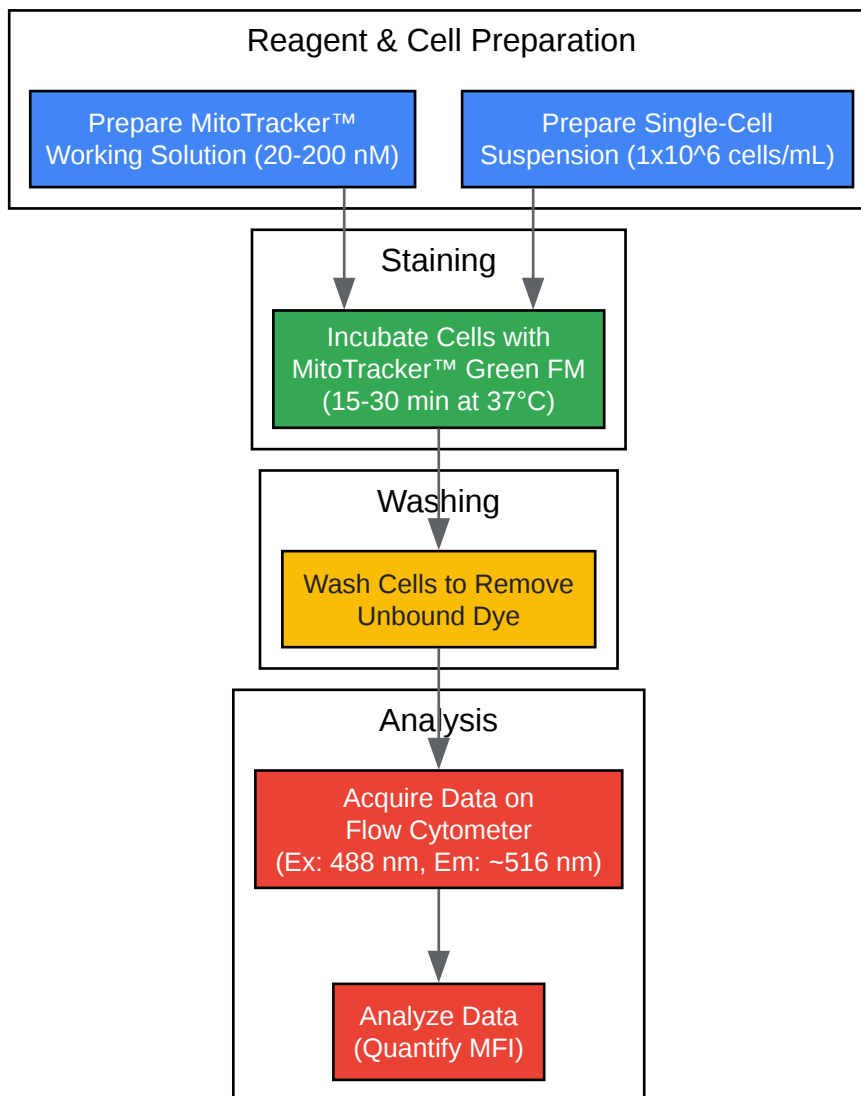
## Staining Protocol for Adherent Cells

- Grow adherent cells on a culture plate or coverslips until they reach the desired confluency.
- Remove the culture medium and wash the cells once with pre-warmed PBS.
- Add the pre-warmed MitoTracker™ Green FM working solution to the cells, ensuring the entire surface is covered.
- Incubate for 15-30 minutes at 37°C, protected from light.[\[1\]](#)
- Remove the staining solution and wash the cells twice with a pre-warmed medium or PBS.[\[1\]](#)
- Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
- Neutralize the dissociation reagent and wash the cells with PBS.

- Resuspend the cells in an appropriate buffer for flow cytometry analysis.
- Proceed with flow cytometry analysis.

## Mandatory Visualization

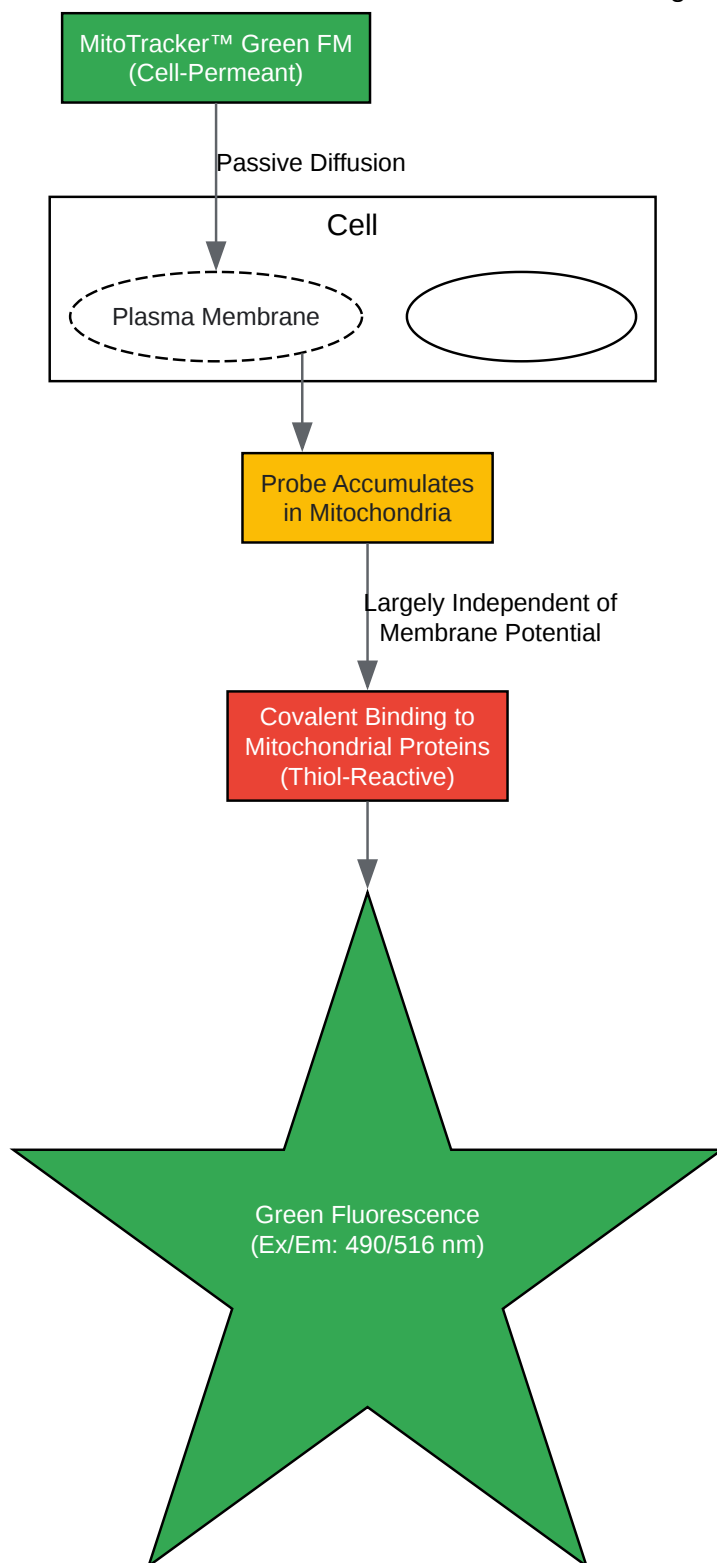
### Experimental Workflow for MitoTracker™ Green FM Staining



[Click to download full resolution via product page](#)

Caption: Flowchart of the MitoTracker™ Green FM staining protocol for flow cytometry.

## Mechanism of MitoTracker™ Green FM Staining

[Click to download full resolution via product page](#)

Caption: Diagram illustrating the staining mechanism of MitoTracker™ Green FM.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 10. Mitochondrial mass determination [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for MitoTracker™ Green FM in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609064#mitotracker-green-fm-flow-cytometry-protocol]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)